molecular formula C14H12N2S B13005989 6-(Benzylthio)-4-methylnicotinonitrile

6-(Benzylthio)-4-methylnicotinonitrile

Cat. No.: B13005989
M. Wt: 240.33 g/mol
InChI Key: GDUMCMWWUNVDLD-UHFFFAOYSA-N
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Description

6-(Benzylthio)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a benzylthio group attached to the sixth position of the nicotinonitrile ring and a methyl group at the fourth position. Nicotinonitriles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-4-methylnicotinonitrile typically involves the reaction of 4-methylnicotinonitrile with benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-4-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

6-(Benzylthio)-4-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-4-methylnicotinonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylthio group can enhance the compound’s binding affinity to its target, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzylthio)-nicotinonitrile: Lacks the methyl group at the fourth position.

    4-Methyl-6-(phenylthio)nicotinonitrile: Has a phenylthio group instead of a benzylthio group.

    6-(Methylthio)-4-methylnicotinonitrile: Contains a methylthio group instead of a benzylthio group.

Uniqueness

6-(Benzylthio)-4-methylnicotinonitrile is unique due to the presence of both the benzylthio and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

6-benzylsulfanyl-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2S/c1-11-7-14(16-9-13(11)8-15)17-10-12-5-3-2-4-6-12/h2-7,9H,10H2,1H3

InChI Key

GDUMCMWWUNVDLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)SCC2=CC=CC=C2

Origin of Product

United States

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